1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate

Description

Structural and IUPAC Nomenclature

Molecular Architecture

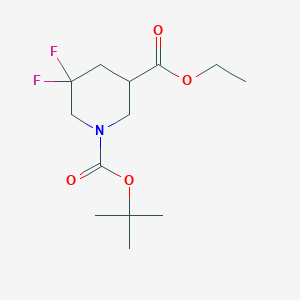

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate is a bicyclic compound comprising a six-membered piperidine ring with three substituents:

- 1-Position : A tert-butyl (C(CH₃)₃) protecting group, commonly used to stabilize amines during synthesis.

- 3-Position : An ethyl ester (OCH₂CH₃) group, contributing to solubility and reactivity modulation.

- 5,5-Positions : Two fluorine atoms, introducing steric and electronic effects that influence molecular conformation and binding affinity.

The dicarboxylate moiety at positions 1 and 3 facilitates further functionalization, such as hydrolysis to carboxylic acids or transamination to primary amines.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₁F₂NO₄ |

| Molecular Weight | 293.31 g/mol |

| SMILES Code | O=C(N1CC(C(OCC)=O)CC(F)(F)C1)OC(C)(C)C |

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with fluorine atoms at axial positions due to their strong electron-withdrawing effects. This geometry minimizes steric clashes and stabilizes the ring through hyperconjugation. The tert-butyl group occupies an equatorial position, reducing strain from axial substituents.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZFIOMRZLJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857252 | |

| Record name | 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356339-26-8 | |

| Record name | 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often include the use of specific reagents and catalysts to ensure the correct substitution and fluorination of the piperidine ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity levels .

Chemical Reactions Analysis

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with altered chemical properties .

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate has been explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates. This compound may serve as a building block for the synthesis of various biologically active molecules.

Case Study: Antidepressant Development

Research has indicated that derivatives of piperidine compounds can exhibit antidepressant properties. Studies involving similar piperidine derivatives have shown promise in modulating neurotransmitter systems, which could lead to the development of new antidepressant medications.

Agrochemical Applications

Due to its unique chemical structure, this compound is also being investigated for use in agrochemicals. The presence of fluorine atoms can improve the efficacy and stability of pesticides.

Case Study: Pesticide Efficacy

A comparative study on fluorinated piperidine derivatives demonstrated enhanced activity against specific pests compared to non-fluorinated analogs. These findings suggest that compounds like this compound could be effective as agrochemical agents.

Material Science

The compound's structural properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced durability and chemical resistance.

Case Study: Polymer Synthesis

Research on fluorinated polymers has shown that incorporating difluorinated piperidine units can significantly enhance mechanical properties and thermal stability. This opens avenues for creating advanced materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound features a piperidine core substituted with two fluorine atoms at the 5,5-positions, providing electronic and steric modulation.

- The ester groups (tert-butyl and ethyl) at positions 1 and 3 enhance steric bulk and influence solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Key Differences and Implications

Fluorination Pattern: The 5,5-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to mono-fluoro or non-fluorinated analogues (e.g., CAS 1356338-61-8) . Difluoro groups increase resistance to enzymatic degradation, making the compound suitable for pharmaceutical intermediates .

Ester Group Variations: tert-butyl vs. methyl esters: The tert-butyl group provides greater steric protection for the carbamate group, improving stability under acidic conditions. Ethyl esters: Increase lipophilicity compared to methyl esters, influencing solubility and bioavailability .

Functional Group Additions :

- Hydroxyl (4-OH) or oxo (4-oxo) groups introduce sites for further derivatization. For example, the 4-oxo derivative (CAS 1356338-74-3) can undergo Grignard or aldol reactions, enabling diversification of the piperidine scaffold .

Biological Activity

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS No. 1356339-26-8) is a fluorinated piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it of interest for drug discovery and development.

The molecular formula of this compound is C₁₃H₂₁F₂NO₄, with a molecular weight of 293.31 g/mol. It is typically stored under controlled conditions (2-8°C) to maintain stability and prevent degradation .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. While detailed mechanisms are still under investigation, preliminary studies suggest that the difluorinated piperidine structure may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various biological models:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays demonstrated significant inhibition of growth for Gram-positive bacteria, suggesting potential as an antibacterial agent.

- Cytotoxicity : Cytotoxicity assays on cancer cell lines revealed that this compound can induce apoptosis in specific cancer types. The mechanism appears to involve the activation of caspase pathways, leading to cell death.

- Neuroprotective Effects : Preliminary data suggest neuroprotective properties in models of neurodegeneration. The compound may reduce oxidative stress and inflammation in neuronal cells, indicating its potential for treating neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and >64 µg/mL against E. coli, demonstrating selective antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Case Study 2: Cancer Cell Line Studies

In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a dose-dependent decrease in cell viability after 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate?

- Methodological Answer : The synthesis typically involves multi-step sequences, including:

- Step 1 : Deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at −78°C to activate the piperidine ring for fluorination .

- Step 2 : Fluorination via electrophilic reagents (e.g., Selectfluor™) to introduce difluorine substituents at the 5-position.

- Step 3 : Carboxylation using tert-butyl and ethyl chloroformate under basic conditions (e.g., K₂CO₃ in acetonitrile) to install the ester groups .

- Step 4 : Purification via column chromatography or recrystallization.

Q. How can the purity and identity of the compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ester groups and fluorine substitution. ¹⁹F NMR is critical for verifying the difluoro motif .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₁F₂NO₄: 306.15 g/mol) .

Advanced Research Questions

Q. How can stereochemical ambiguities in the piperidine ring be resolved?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) to determine absolute configuration. For example, torsion angles (e.g., C5-C6-N1-C7 = −170.41°) and bond lengths (C-F: ~1.34 Å) confirm fluorine positioning .

- Circular Dichroism (CD) : If enantiopure synthesis is performed, CD spectra can correlate with crystallographic data to validate chiral centers .

Q. What strategies optimize fluorination efficiency while minimizing side reactions?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial experiment to test variables:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | −78°C | −40°C |

| Fluorinating Agent | Selectfluor™ | XeF₂ |

| Solvent | THF | DMF |

| Response : Fluorination yield and byproduct formation . |

- In Situ Monitoring : ¹⁹F NMR tracks reaction progress to identify intermediates (e.g., monofluoro vs. difluoro species).

Q. How can conflicting NMR data (e.g., unexpected splitting) be interpreted?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility in the piperidine ring (e.g., chair vs. boat) may cause splitting. Variable-temperature NMR (e.g., −40°C to 25°C) can slow exchange rates and resolve peaks .

- DFT Calculations : Computational modeling (e.g., Gaussian) predicts ¹H/¹³C chemical shifts, aiding assignment of ambiguous signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.